Nona-3,7-dien-1-ol
Description
Nona-3,7-dien-1-ol is a nine-carbon unsaturated alcohol with conjugated double bonds at positions 3 and 7 and a hydroxyl group at carbon 1. The compound’s conjugated diene system and terminal hydroxyl group suggest roles in fragrance synthesis, enzymatic interactions, or as intermediates in organic synthesis .
Properties
CAS No. |
100606-75-5 |
|---|---|
Molecular Formula |
C17H17F3N4C4H4O4 |
Synonyms |
3,7-Nonadien-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Nona-3,5-dien-2-ol
(E)-Octa-3,7-dien-1-ol
- Structure : Shorter carbon chain (C8 vs. C9) with similar double bond positions.
- Reactivity : Forms halogenated bicyclic molecules with aldehydes, highlighting how chain length affects cyclization efficiency .
- Application: Suggests Nona-3,7-dien-1-ol may undergo similar reactions but with altered steric outcomes due to the longer chain.
3,7-Dimethyl-2,6-octadien-1-ol (Nerol)
- Structure : C10 terpene alcohol with methyl groups at C3 and C7; double bonds at 2,4.
- Safety: Classified as an irritant (GHS Category 5), with stricter handling requirements compared to non-methylated analogs .
- Use: Widely used in fragrances, indicating that this compound’s lack of methyl groups might reduce its volatility or scent profile .
(E)-4,8-Dimethylthis compound (Homogeraniol)
- Structure : Branched C11 analog with methyl groups at C4 and C6.
Nona-3,6-diyn-1-ol
- Structure: Triple bonds at 3,6 positions (vs. double bonds in this compound).
- Application : Acts as an insect pheromone, emphasizing how triple bonds increase rigidity and volatility compared to dienic analogs .
- Safety: Requires specific first-aid measures for inhalation, suggesting diynols may pose higher respiratory risks than dienols .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility: this compound’s linear structure may favor straightforward reduction or oxidation pathways, unlike branched analogs like homogeraniol, which require precise steric control .
- Biological Interactions: The inhibition of enzymatic reactions by 4,8-dimethylnon-7-en-1-ol (a structural analog) suggests that even minor modifications (e.g., methyl groups, double bond position) can significantly alter biochemical activity .
- Fragrance Potential: Nerol and citronellol’s industrial use highlights the importance of methyl groups and double bond conjugation in scent profiles, which this compound may lack .
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